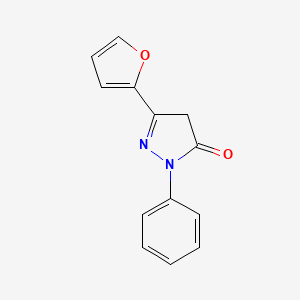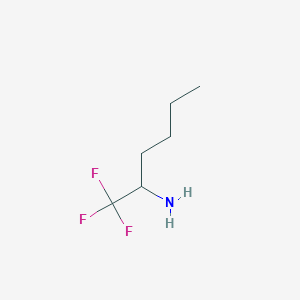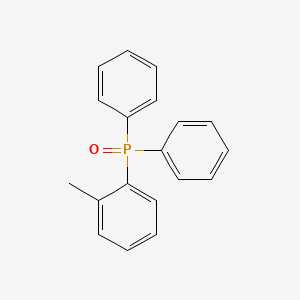
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-methylphenyl group attached to a butanamide backbone, with two oxo groups at the 3rd and 3-oxobutanoyl positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide typically involves the reaction of 2-methylphenylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems for purification and isolation further enhances the production yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: N-alkylated amides.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its amide structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the presence of oxo groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-amino-4-methoxyphenyl)-3-oxobutanamide: Similar structure but with an amino and methoxy group.
2-methyl-N-(3-oxobutanoyl)butanamide: Lacks the phenyl group, making it less complex.
N-(2-methylphenyl)-3-oxobutanamide: Similar but without the additional oxo group.
Uniqueness
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide is unique due to its combination of a 2-methylphenyl group and two oxo groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
68912-00-5 |
|---|---|
Fórmula molecular |
C15H17NO4 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C15H17NO4/c1-10-6-4-5-7-13(10)16(14(19)8-11(2)17)15(20)9-12(3)18/h4-7H,8-9H2,1-3H3 |
Clave InChI |
OPJGBIZKNKLMSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)CC(=O)C)C(=O)CC(=O)C |
SMILES canónico |
CC1=CC=CC=C1N(C(=O)CC(=O)C)C(=O)CC(=O)C |
| 68912-00-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl N-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B3056019.png)


![Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B3056026.png)
![3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3056027.png)




